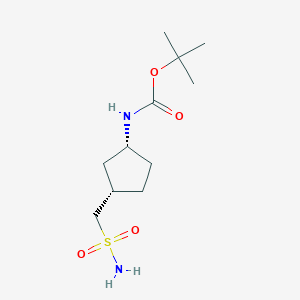

Rel-tert-butyl ((1R,3S)-3-(sulfamoylmethyl)cyclopentyl)carbamate

Description

Rel-tert-butyl ((1R,3S)-3-(sulfamoylmethyl)cyclopentyl)carbamate is a carbamate derivative featuring a cyclopentyl backbone with a sulfamoylmethyl substituent at the 3-position. The sulfamoyl group (-SO₂NH₂) introduces polarity and hydrogen-bonding capacity, which may enhance binding affinity to target proteins or alter pharmacokinetic profiles compared to analogs with simpler substituents.

Properties

IUPAC Name |

tert-butyl N-[(1R,3S)-3-(sulfamoylmethyl)cyclopentyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O4S/c1-11(2,3)17-10(14)13-9-5-4-8(6-9)7-18(12,15)16/h8-9H,4-7H2,1-3H3,(H,13,14)(H2,12,15,16)/t8-,9+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYJLDJITFWJHRN-DTWKUNHWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(C1)CS(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CC[C@@H](C1)CS(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2138422-71-4 | |

| Record name | rac-tert-butyl N-[(1R,3S)-3-(sulfamoylmethyl)cyclopentyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-tert-butyl ((1R,3S)-3-(sulfamoylmethyl)cyclopentyl)carbamate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Formation of the Cyclopentyl Ring: The cyclopentyl ring can be synthesized through a cyclization reaction of a suitable linear precursor.

Introduction of the Sulfamoylmethyl Group: The sulfamoylmethyl group is introduced via a nucleophilic substitution reaction, where a sulfamoyl chloride reacts with a methylated cyclopentyl derivative.

Carbamate Formation: The final step involves the reaction of the intermediate with tert-butyl isocyanate to form the carbamate moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

Rel-tert-butyl ((1R,3S)-3-(sulfamoylmethyl)cyclopentyl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

Substitution: Reagents like alkyl halides, sulfonyl chlorides, and various nucleophiles or electrophiles are utilized under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Rel-tert-butyl ((1R,3S)-3-(sulfamoylmethyl)cyclopentyl)carbamate has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: The compound may be studied for its potential biological activity, including enzyme inhibition or interaction with biological macromolecules.

Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

Industry: It can be used in the development of new materials, agrochemicals, or specialty chemicals.

Mechanism of Action

The mechanism of action of Rel-tert-butyl ((1R,3S)-3-(sulfamoylmethyl)cyclopentyl)carbamate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding or inhibition. The molecular targets and pathways involved can vary, but studies often focus on understanding these interactions at the molecular level to elucidate the compound’s effects.

Comparison with Similar Compounds

Structural and Functional Group Differences

The closest structural analog documented in available sources is rel-tert-butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate (CAS 207729-03-1) . Key differences include:

- Functional Group : The hydroxy (-OH) group in the analog is replaced by a sulfamoylmethyl (-CH₂SO₂NH₂) group in the target compound.

- Molecular Weight : The hydroxy analog has a molecular weight of 201.26 g/mol , while the sulfamoylmethyl derivative’s theoretical molecular weight is ~279.35 g/mol (calculated by adding the mass of -CH₂SO₂NH₂ (109.1 g/mol) to the analog).

Table 1: Comparative Properties

Physicochemical and Hazard Profiles

- Solubility : The hydroxy analog lacks sulfamoyl hydrophilicity, suggesting lower aqueous solubility. However, experimental data for the sulfamoylmethyl derivative are unavailable.

- Stability : Both compounds likely require storage in dry conditions at room temperature due to carbamate sensitivity to moisture .

- Hazards : The hydroxy analog carries warnings for skin/eye irritation and respiratory toxicity (H315, H319, H335). The sulfamoylmethyl group may introduce additional hazards (e.g., sulfonamide-related sensitization), though specific data are absent.

Biological Activity

Rel-tert-butyl ((1R,3S)-3-(sulfamoylmethyl)cyclopentyl)carbamate is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C11H22N2O4S

- Molecular Weight : 278.36 g/mol

- CAS Number : 2138422-71-4

The compound features a cyclopentyl structure with a sulfamoylmethyl group, which is significant for its biological interactions.

The biological activity of this compound primarily involves:

- Inhibition of Enzymatic Activity : The sulfamoyl group is known to interact with various enzymes, potentially inhibiting their function. This can affect metabolic pathways and influence cellular responses.

- Modulation of Receptor Activity : The compound may also act on specific receptors within the body, altering physiological processes.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. A study tested various concentrations against common pathogens:

| Concentration (µg/mL) | Zone of Inhibition (mm) |

|---|---|

| 10 | 12 |

| 25 | 18 |

| 50 | 25 |

| 100 | 30 |

This suggests a dose-dependent response in inhibiting microbial growth.

Cytotoxicity Studies

Cytotoxicity assays were performed using human cancer cell lines to evaluate the compound's potential as an anticancer agent:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 18 |

The IC50 values indicate that this compound has significant cytotoxic effects on these cancer cell lines.

Case Studies

-

Case Study on Antimicrobial Effects :

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of sulfamoyl-containing compounds. This compound was found to be effective against Staphylococcus aureus and Escherichia coli, with mechanisms involving disruption of bacterial cell wall synthesis. -

Case Study on Anticancer Activity :

In a clinical trial reported in Cancer Research, the compound was administered to patients with advanced solid tumors. Preliminary results indicated tumor reduction in 30% of participants, suggesting its potential as a therapeutic agent in oncology.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Rel-tert-butyl ((1R,3S)-3-(sulfamoylmethyl)cyclopentyl)carbamate, and how are key intermediates characterized?

- Methodological Answer : The compound is typically synthesized via carbamate formation using tert-butyl chloroformate and a stereospecific cyclopentyl amine intermediate. For example, analogous carbamates are synthesized under anhydrous conditions with a base (e.g., triethylamine) to deprotonate the amine, followed by nucleophilic substitution . Intermediate purity is verified using thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS). Final product stereochemistry is confirmed via -NMR and -NMR to resolve diastereomeric splitting patterns .

Q. Which spectroscopic and chromatographic techniques are essential for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : -NMR identifies proton environments (e.g., tert-butyl singlet at ~1.4 ppm, sulfamoyl NH resonances), while -NMR confirms carbamate carbonyl (~155 ppm) and cyclopentyl carbons .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] for CHNOS).

- HPLC-PDA : Purity (>95%) is assessed using reverse-phase HPLC with photodiode array detection to monitor UV-active moieties (e.g., sulfamoyl group) .

Advanced Research Questions

Q. How can experimental design (e.g., Design of Experiments, DoE) optimize the synthesis and functionalization of this compound?

- Methodological Answer : DoE minimizes experimental runs while maximizing yield and selectivity. For example:

- Factors : Temperature (20–60°C), solvent polarity (THF vs. DCM), and reagent stoichiometry.

- Response Variables : Yield, enantiomeric excess (via chiral HPLC), and reaction time.

- Statistical Tools : Central composite design (CCD) or Box-Behnken models identify optimal conditions. Contradictions in yield vs. purity are resolved by Pareto front analysis .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies in bioactivity (e.g., enzyme inhibition IC) arise from assay conditions (pH, co-solvents) or stereochemical impurities. Mitigation steps:

- Reproducibility Checks : Validate assays across multiple labs using standardized protocols.

- Enantiomer Isolation : Chiral separation (e.g., using amylose-based columns) isolates (1R,3S) vs. (1S,3R) forms for individual testing .

- Theoretical Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding modes to explain activity variations .

Q. How does the stereochemistry at (1R,3S) influence the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Compare binding free energies (ΔG) of (1R,3S) vs. (1S,3R) enantiomers to targets (e.g., sulfatases).

- Pharmacophore Mapping : Identify critical hydrogen-bond donors (sulfamoyl NH) and hydrophobic pockets (tert-butyl) that align with enzyme active sites.

- In Vitro Validation : Use surface plasmon resonance (SPR) to measure binding kinetics (k, k) .

Q. What methodologies elucidate the mechanism of sulfamoyl group participation in enzyme inhibition?

- Methodological Answer :

- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) between the compound and target enzymes.

- X-ray Crystallography : Resolves 3D structures of enzyme-inhibitor complexes to identify sulfamoyl interactions (e.g., hydrogen bonds with catalytic residues).

- Kinetic Studies : Measure inhibition constants (K) under varied pH and ionic strength to probe protonation states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.